molecular formula C20H22N6O2 B2495623 4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine CAS No. 1001607-91-5

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2495623
CAS No.: 1001607-91-5
M. Wt: 378.436
InChI Key: JYIFXVPIRRNIRQ-UHFFFAOYSA-N
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Description

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Research has explored the anticancer and anti-inflammatory properties of compounds structurally related to 4-(4-Benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine. For instance, derivatives of pyrimidine clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activity against cervical cancer cell lines, demonstrating significant potential as anticancer agents compared to standard drugs like Doxorubicin (Verma & Verma, 2022).

Antimicrobial Activity

Compounds with a pyrimidine core have been investigated for their antibacterial activity. A study involving microwave-assisted synthesis of benzyl piperazine with pyrimidine demonstrated antibacterial properties, highlighting the potential of pyrimidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticholinesterase and Aβ-Aggregation Inhibition

Pyrimidine derivatives have shown dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering potential therapeutic strategies for Alzheimer's disease. These compounds demonstrate potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with the ability to inhibit AChE-induced Aβ aggregation, suggesting a multifaceted approach to Alzheimer's disease treatment (Mohamed et al., 2011).

Analgesic Properties

The chemical modification of pyrimidine nuclei, including methylation at specific positions, has been explored to optimize the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification has resulted in compounds with increased biological activity, offering new avenues for the development of analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Benzylpiperidine derivatives are often involved in neurological processes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, its potential uses in materials science, or its reactivity in different chemical reactions .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15-11-19(23-20(22-15)25-14-18(13-21-25)26(27)28)24-9-7-17(8-10-24)12-16-5-3-2-4-6-16/h2-6,11,13-14,17H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIFXVPIRRNIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.